molecular formula C10H4BrClO4 B2741406 6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid CAS No. 1243538-50-2

6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B2741406
CAS No.: 1243538-50-2
M. Wt: 303.49
InChI Key: AXTUJDFNPOYIAM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid typically involves the bromination and chlorination of a chromene precursor. One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with a chlorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency, cost-effectiveness, and environmental sustainability. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized chromene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

  • 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
  • 8-Chloro-2-oxo-2H-chromene-3-carboxylic acid
  • 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide

Comparison: 6-Bromo-8-chloro-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced or distinct properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

6-bromo-8-chloro-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClO4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTUJDFNPOYIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Br)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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